2-[(2-Fluorophenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(2-FLUOROPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a fluorophenoxy group, a methylphenylmethylamino group, and an oxazole ring with a carbonitrile group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-FLUOROPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2-FLUOROPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-FLUOROPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The fluorophenoxy and methylphenylmethylamino groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile
- 2-[(4-fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-[(2-FLUOROPHENOXY)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group enhances its reactivity, while the oxazole ring contributes to its stability and potential biological activities.
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16FN3O2/c1-13-6-8-14(9-7-13)11-22-19-16(10-21)23-18(25-19)12-24-17-5-3-2-4-15(17)20/h2-9,22H,11-12H2,1H3 |
InChI Key |
QGKVNBGVFJTVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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